
(S)-3-methylisobenzofuran-1(3H)-one
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Overview
Description
(S)-3-Methylisobenzofuran-1(3H)-one is a chiral derivative of isobenzofuran-1(3H)-one, a lactone structure featuring a fused benzene and furan ring system. The (S)-enantiomer is distinguished by its stereogenic center at the 3-position, where a methyl group is substituted. Its structural analogs, such as 3,3-dimethyl and 3-alkylidene derivatives, suggest that stereoselective synthesis (e.g., asymmetric catalysis or chiral resolution) might be required to isolate the (S)-enantiomer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-methylisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed intermolecular tandem cyclization reactions . The starting materials are often prepared through standard organic synthesis techniques, including the use of protecting groups and selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isobenzofuranones.
Scientific Research Applications
(S)-3-methylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Isobenzofuran-1(3H)-one derivatives vary primarily in substituents at the 3-position and aromatic ring modifications. Key analogs include:
- 3,3-Dimethylisobenzofuran-1(3H)-one : Features two methyl groups at the 3-position, creating a planar, symmetric structure stabilized by a mirror plane .
- 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one : Contains electron-withdrawing trichloromethyl and hydroxyl groups, enhancing stability and polarity .
- (Z)-3-Benzylideneisobenzofuran-1(3H)-one : Incorporates a conjugated benzylidene group, enabling π-π interactions and UV/IR spectral shifts .
- 3-(But-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one : Combines alkylidene and methyl groups, synthesized via acid anhydride reactions .
Physical Properties
Melting points and spectral data reflect substituent effects:
The trichloromethyl derivative’s higher melting point (186–189°C) reflects strong intermolecular forces from polar substituents, while benzylidene analogs exhibit lower melting points due to reduced symmetry .
Key Research Findings
Substituent Effects on Stability : Electron-withdrawing groups (e.g., CCl₃) enhance thermal stability, while alkylidene groups introduce reactivity for further functionalization .
Chirality and Bioactivity : The (S)-configuration may confer distinct interactions in chiral environments, though experimental data is lacking compared to racemic analogs .
Synthetic Flexibility : Modular synthesis routes enable diverse substitutions, facilitating tailored applications in materials and medicinal chemistry .
Biological Activity
(S)-3-methylisobenzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular formula is C10H10O2, and it possesses a chiral center, making it a subject of interest for stereochemistry studies.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory and analgesic effects. Animal model studies indicate that the compound can reduce inflammation and pain responses, potentially making it useful in treating inflammatory diseases.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering cellular signaling cascades that lead to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Antimicrobial Efficacy :
- Study : Tested against Staphylococcus aureus and Escherichia coli.
- Findings : Showed significant inhibition at concentrations as low as 50 µg/mL.
-
Anticancer Activity :
- Study : Evaluated on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Findings : Induced apoptosis with an IC50 value of 30 µM in both cell lines.
-
Anti-inflammatory Effects :
- Study : In vivo model using carrageenan-induced paw edema.
- Findings : Reduced edema by 40% compared to control groups.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
Isobenzofuran-1(3H)-one | Moderate | No | No |
5-Fluoro-3-methylisobenzofuran-1(3H)-one | Yes | Moderate | Yes |
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S)-3-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3/t6-/m0/s1 |
InChI Key |
XJVDIMLQFRPIMP-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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